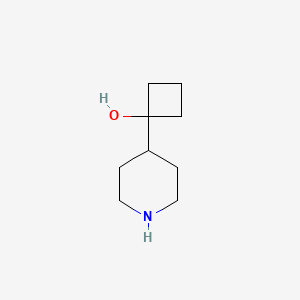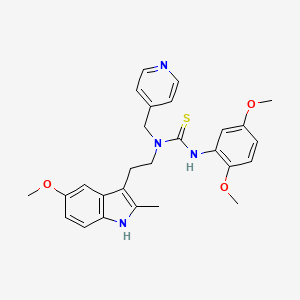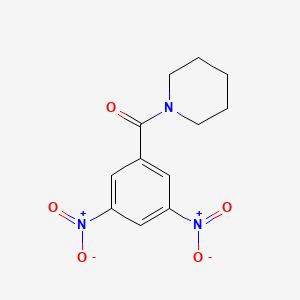
1-(Piperidin-4-yl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C₉H₁₇NO It is a cyclobutanol derivative with a piperidine ring attached to the cyclobutane ring
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential treatment of hiv, suggesting that this compound may also target the ccr5 receptor .
Mode of Action
If it does indeed target the CCR5 receptor, it may function as an antagonist, preventing the receptor from binding to its natural ligands and thus inhibiting HIV-1 entry into cells .
Biochemical Pathways
If it acts as a CCR5 antagonist, it would affect the chemokine signaling pathway, potentially impacting immune response and inflammation .
Result of Action
If it acts as a CCR5 antagonist, it could potentially prevent HIV-1 entry into cells, thereby inhibiting the progression of HIV infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Piperidin-4-yl)cyclobutan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with piperidine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-4-yl)cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential treatments for HIV and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but without the cyclobutane ring.
Cyclobutanol: A cyclobutane derivative with a hydroxyl group but without the piperidine ring.
Uniqueness
1-(Piperidin-4-yl)cyclobutan-1-ol is unique due to the presence of both the piperidine and cyclobutane rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-piperidin-4-ylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9(4-1-5-9)8-2-6-10-7-3-8/h8,10-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJMQMMMJPHQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCNCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)


![N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2869448.png)


![N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2869453.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2869457.png)
![1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2869459.png)
![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2869460.png)
![2-[(2-Methylbenzyl)sulfanyl]quinoxaline](/img/structure/B2869461.png)


![3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide](/img/structure/B2869465.png)
